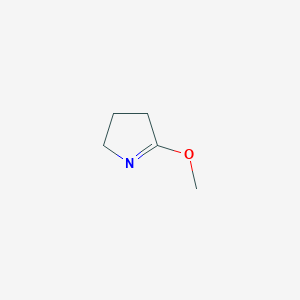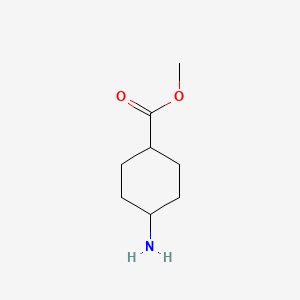
Methyl 4-aminocyclohexanecarboxylate
Vue d'ensemble
Description
“Methyl 4-aminocyclohexanecarboxylate” is a compound with the molecular formula C8H15NO2 . It is also known by other names such as “methyl 4-aminocyclohexane-1-carboxylate” and “trans-Methyl-4-aMinocyclohexanecarboxylate” among others . It is generally used as an intermediate in pharmaceutical and chemical research .
Molecular Structure Analysis
The molecular weight of “Methyl 4-aminocyclohexanecarboxylate” is 157.21 g/mol . The IUPAC name is “methyl 4-aminocyclohexane-1-carboxylate” and it has the InChI code "InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3" .Physical And Chemical Properties Analysis
“Methyl 4-aminocyclohexanecarboxylate” has a molecular weight of 157.21 g/mol . The compound is soluble in water .Applications De Recherche Scientifique
Optical Properties and Derivatives
Methyl 4-aminocyclohexanecarboxylate, in its various forms, has been studied for its optical properties. For instance, the preparation of optically active trans-2-aminocyclohexanecarboxylic acids was achieved by preferential crystallization, leading to the production of several active trans-1,2-disubstituted cyclohexanes. These include compounds such as (+)-, and (−)-ethyl trans-2-aminocyclohexanecarboxylate, and others, which were analyzed for their optical rotations and molecular rotations (Nohira, Ehara, & Miyashita, 1970).
Antiplasmin and Anticonvulsant Activities
Studies have been conducted on derivatives of methyl 4-aminocyclohexanecarboxylate for potential medicinal applications. For instance, the synthesis and analysis of 4-aminomethylcyclohexanecarboxylic acid derivatives have been explored for their antiplasmin activity (Isoda, 1979). Additionally, the compound has been evaluated for its anticonvulsant activities, particularly in the form of enaminones (Scott et al., 1993).
Synthesis and Structural Analysis
The compound has been utilized in various synthetic pathways to produce novel compounds. Studies have focused on synthesizing derivatives and analyzing their structures through methods like X-ray diffraction and nuclear magnetic resonance. For example, ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the preparation of various stereospecific compounds (Fülöp et al., 1987).
Potential in Drug Discovery
The potential of methyl 4-aminocyclohexanecarboxylate and its derivatives in drug discovery is notable. Studies have suggested various applications, such as its use as a building block in the design and synthesis of new compounds with potential pharmacological relevance. For example, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, has been proposed for its potential in drug discovery, emphasizing its influence on properties like lipophilicity and acidity (Mykhailiuk et al., 2013).
Safety and Hazards
When handling “Methyl 4-aminocyclohexanecarboxylate”, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a cool, well-ventilated place .
Propriétés
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminocyclohexanecarboxylate | |
CAS RN |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

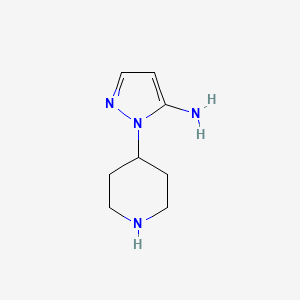

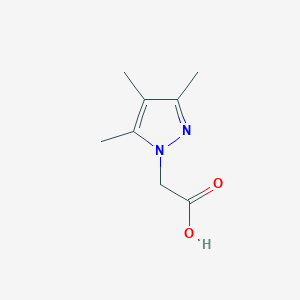
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
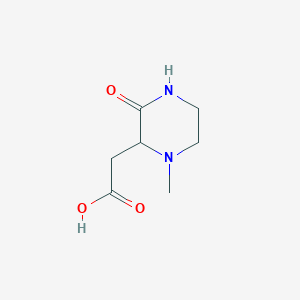
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)




